1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate
Description
The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate is a benzimidazole-piperazine hybrid with a phenoxypropan-1-one backbone. Its oxalate salt form enhances solubility and stability, making it suitable for pharmacological applications.
Structurally, the compound features:
- A benzimidazole core, known for its role in modulating biological targets (e.g., TRPV-1, kinases) .
- A piperazine linker, which enhances pharmacokinetic properties by improving solubility and bioavailability .
Though explicit biological data for this compound are unavailable, structurally related benzimidazole-piperazine hybrids exhibit diverse activities, including anticancer, antimicrobial, and TRPV-1 antagonism .
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2.C2H2O4/c1-16(27-17-7-3-2-4-8-17)21(26)25-13-11-24(12-14-25)15-20-22-18-9-5-6-10-19(18)23-20;3-1(4)2(5)6/h2-10,16H,11-15H2,1H3,(H,22,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJQVTYGQGSRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2)OC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can interact with various targets.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways might be affected. The downstream effects would depend on the specific target and mode of action of the compound.
Biological Activity
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This compound features a benzimidazole moiety, which is known for its ability to interact with DNA and proteins, potentially disrupting their functions. The presence of a piperazine ring enhances membrane permeability, while the phenoxypropanone structure contributes to its pharmacological properties.
Synthesis and Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Benzimidazole Moiety : This is achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
- Attachment of the Piperazine Ring : The benzimidazole intermediate reacts with a piperazine derivative.
- Introduction of the Phenoxy Group : This step involves coupling the piperazine-benzimidazole intermediate with an appropriate phenoxy compound.
The chemical structure can be summarized as follows:
| Component | Structure |
|---|---|
| Benzimidazole | Benzimidazole |
| Piperazine | Piperazine |
| Phenoxypropanone | Phenoxypropanone |
The biological activity of this compound is primarily attributed to its interaction with DNA and various proteins. The benzimidazole moiety is known to bind non-covalently to the minor groove of DNA, which can lead to inhibition of DNA replication and transcription processes. Additionally, studies have shown that derivatives of benzimidazole can inhibit topoisomerases, enzymes crucial for DNA unwinding during replication.
Biological Evaluation
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of novel 1H-benzimidazoles were synthesized and evaluated for their ability to inhibit human topoisomerase I (Hu Topo I). These studies demonstrated that certain derivatives exhibited significant binding affinity to DNA and were effective against various cancer cell lines, indicating their potential as therapeutic agents .
Case Studies
- Anticancer Activity : A study evaluated several benzimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds such as 11a , 12a , and 12b showed promising results with low GI50 values, indicating strong cytotoxic effects on cancer cells .
- Mechanistic Insights : Flow cytometric analysis revealed that these compounds caused G2/M phase arrest in the cell cycle, suggesting that they induce DNA damage that hampers cellular repair mechanisms .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound | IC50 (μM) | Mechanism | Notes |
|---|---|---|---|
| Compound A | 16 | Topoisomerase I Inhibition | Comparable to camptothecin |
| Compound B | 25 | DNA Intercalation | Moderate cytotoxicity |
| 1-(4...oxalate | TBD | DNA Binding | Potential for enhanced solubility |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of the target compound with structurally or functionally related benzimidazole derivatives:
Key Findings from Comparisons:
Structural Influences on Activity :
- Piperazine linkers (common in the target compound and 5k/ASP-4132 ) correlate with improved solubility and target engagement .
- Benzimidazole-oxadiazole hybrids (4a-l) prioritize drug-likeness per Lipinski’s rules (MW < 500, TPSA < 140 Ų), but some derivatives exceed hydrogen-bonding limits, unlike the target compound’s oxalate salt, which may optimize bioavailability .
Biological Activity Trends: Antimicrobial activity in BD-1 is attributed to the benzimidazole-aminophenyl scaffold, whereas the target compound’s phenoxy group may shift activity toward anti-inflammatory or anticancer targets . TRPV-1 antagonists highlight the importance of lipophilic substituents at benzimidazole position 4, a feature absent in the target compound but critical for receptor binding .
Synthetic Complexity: The target compound’s synthesis likely parallels ASP-4132, requiring multi-step reactions (e.g., reductive amination for piperazine coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
